

# Application Notes and Protocols for Measuring GSK3186899 Potency Against Leishmania

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | GSK3186899 |           |  |  |  |
| Cat. No.:            | B607826    | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, is a severe and often fatal disease if left untreated. The current therapeutic options are limited by issues of toxicity, resistance, and complex administration routes, necessitating the discovery of novel anti-leishmanial agents. **GSK3186899** (also known as DDD853651) is a preclinical candidate for the treatment of VL, identified through phenotypic screening. This compound is a potent inhibitor of Leishmania donovani cdc2-related kinase 12 (CRK12), a protein essential for parasite viability.[1][2] These application notes provide detailed protocols for assessing the in vitro and in vivo potency of **GSK3186899** against Leishmania donovani.

## **Data Presentation**

The following tables summarize the quantitative data regarding the potency and selectivity of **GSK3186899** against Leishmania donovani.

Table 1: In Vitro Potency and Selectivity of **GSK3186899** 



| Assay Type                    | Parasite<br>Stage | Host Cell | Potency<br>Metric | Value (µM) | Reference(s |
|-------------------------------|-------------------|-----------|-------------------|------------|-------------|
| Intra-<br>macrophage<br>Assay | Amastigote        | THP-1     | EC50              | 1.4        | [3]         |
| Axenic Assay                  | Amastigote        | -         | EC50              | 0.1        | [3]         |
| Cytotoxicity<br>Assay         | -                 | THP-1     | EC50              | >50        | [3]         |

Table 2: In Vivo Efficacy of GSK3186899 in a Murine Model of Visceral Leishmaniasis

| Animal Model | Dosing<br>Regimen              | Duration | Efficacy                         | Reference(s) |
|--------------|--------------------------------|----------|----------------------------------|--------------|
| BALB/c mice  | 25 mg/kg, oral,<br>twice daily | 10 days  | 99% reduction in parasite levels | [3]          |

## Mechanism of Action: Inhibition of CRK12 Signaling

**GSK3186899** exerts its anti-leishmanial activity by primarily targeting the cdc2-related kinase 12 (CRK12).[1][2] In Leishmania, CRK12 forms a complex with its cyclin partner, CYC9. This complex is believed to play a crucial role in the regulation of the parasite's cell cycle.[2][4] Inhibition of the CRK12/CYC9 complex by **GSK3186899** disrupts the normal progression of the cell cycle, ultimately leading to parasite death.[5] The high selectivity of **GSK3186899** for the parasite kinase over human kinases contributes to its favorable safety profile.





Click to download full resolution via product page

Caption: **GSK3186899** inhibits the CRK12/CYC9 complex, disrupting cell cycle progression and leading to parasite death.

## **Experimental Protocols**



# In Vitro Potency Assessment: Intracellular Amastigote Assay

This protocol details the measurement of **GSK3186899** potency against the clinically relevant intracellular amastigote stage of L. donovani using the human monocytic cell line THP-1.

#### Materials:

- Leishmania donovani promastigotes
- THP-1 cells (human monocytic cell line)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- Phorbol 12-myristate 13-acetate (PMA)
- GSK3186899
- Amphotericin B (positive control)
- DMSO (vehicle control)
- · 96-well plates
- Fluorescent dyes for staining (e.g., DAPI for host cell nuclei and a specific stain for Leishmania)
- High-content imaging system

Protocol Workflow:





Click to download full resolution via product page

Caption: Workflow for the in vitro intracellular amastigote potency assay.



#### **Detailed Steps:**

- THP-1 Cell Differentiation:
  - Seed THP-1 cells in a 96-well plate at a density of 4 x 10<sup>4</sup> cells/well.
  - Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.
  - Incubate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
- Infection with Leishmania donovani:
  - Wash the differentiated THP-1 cells with fresh medium.
  - Add stationary phase L. donovani promastigotes to the wells at a parasite-to-macrophage ratio of 10:1.
  - Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
- Compound Treatment:
  - Prepare serial dilutions of GSK3186899 and control drugs (Amphotericin B, vehicle) in the appropriate medium. The final DMSO concentration should be kept below 0.5%.
  - Remove the medium containing non-phagocytosed promastigotes and add the diluted compounds to the infected cells.
  - Incubate the plates for an additional 72 hours.
- Quantification of Intracellular Amastigotes:
  - Fix the cells with 4% paraformaldehyde.
  - Permeabilize the cells and stain with fluorescent dyes to differentiate host cell nuclei and intracellular amastigotes.



- Acquire images using a high-content imaging system.
- Use image analysis software to quantify the number of amastigotes per macrophage and the percentage of infected cells.
- Data Analysis:
  - Calculate the percentage of parasite inhibition for each concentration relative to the vehicle control.
  - Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

# In Vivo Efficacy Assessment: Murine Model of Visceral Leishmaniasis

This protocol describes the evaluation of **GSK3186899** efficacy in a BALB/c mouse model of visceral leishmaniasis.

#### Materials:

- Female BALB/c mice (6-8 weeks old)
- Leishmania donovani amastigotes
- GSK3186899 formulated for oral administration
- Miltefosine (positive control)
- · Vehicle control
- Equipment for intravenous injection and oral gavage
- Materials for tissue harvesting (spleen and liver) and parasite burden determination (e.g., Giemsa staining, qPCR)

#### Protocol Workflow:





Click to download full resolution via product page

Caption: Workflow for the in vivo efficacy assessment in a BALB/c mouse model.

**Detailed Steps:** 



#### · Infection of Mice:

- Infect female BALB/c mice intravenously via the lateral tail vein with approximately 2 x
  10^7 L. donovani amastigotes.[6]
- Establishment of Infection:
  - Allow the infection to establish for a period of 7 to 14 days.[3][7]
- Drug Administration:
  - Randomly assign mice to treatment groups (GSK3186899, positive control, vehicle control).
  - Administer the compounds orally via gavage according to the desired dosing regimen (e.g., 25 mg/kg twice daily for 10 days).[3]
- Determination of Parasite Burden:
  - At the end of the treatment period, euthanize the mice.
  - Aseptically remove the spleen and liver and weigh them.
  - Prepare impression smears of the spleen and a section of the liver on glass slides.
  - Fix the smears with methanol and stain with Giemsa.
  - Determine the parasite burden microscopically by counting the number of amastigotes per 1000 host cell nuclei.
  - Calculate the Leishman-Donovan Units (LDU) as: (number of amastigotes / number of host cell nuclei) x organ weight in grams.
- Data Analysis:
  - Calculate the mean LDU for each treatment group.



 Determine the percentage of parasite inhibition for the GSK3186899-treated group compared to the vehicle-treated control group.

### Conclusion

The protocols outlined in these application notes provide a robust framework for the evaluation of **GSK3186899**'s potency against Leishmania donovani. The in vitro intracellular amastigote assay is a critical tool for determining the compound's activity against the clinically relevant parasite stage, while the in vivo murine model provides essential data on its efficacy in a whole-animal system. Consistent and accurate application of these methodologies is crucial for the continued development of **GSK3186899** as a potential new treatment for visceral leishmaniasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Comparison of Three Methods for Diagnosis of Cutaneous Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leishmaniasis diagnosis: an update on the use of parasitological, immunological and molecular methods PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNDI-6899 (GSK899/DDD853651) | DNDi [dndi.org]



• To cite this document: BenchChem. [Application Notes and Protocols for Measuring GSK3186899 Potency Against Leishmania]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607826#measuring-gsk3186899-potency-against-leishmania]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com